4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
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Overview
Description
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the reaction . Additionally, solvent-free synthesis methods have been explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and phenol groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
Zolpidem: A well-known sedative-hypnotic drug that shares the imidazo[1,2-a]pyridine scaffold.
Alpidem: Another sedative-hypnotic drug with a similar structure.
Uniqueness
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to the presence of the chloro and phenol groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C20H16ClN3O |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-[6-chloro-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16ClN3O/c1-13-4-2-3-5-17(13)22-20-19(14-6-9-16(25)10-7-14)23-18-11-8-15(21)12-24(18)20/h2-12,22,25H,1H3 |
InChI Key |
AQBRXNIUWUFLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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